molecular formula C17H22O2 B042079 3,5-Diprenyl-4-hydroxybenzaldehyde CAS No. 52275-04-4

3,5-Diprenyl-4-hydroxybenzaldehyde

Cat. No.: B042079
CAS No.: 52275-04-4
M. Wt: 258.35 g/mol
InChI Key: OHVUELCNFASQGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diprenyl-4-hydroxybenzaldehyde can be synthesized from 4-Hydroxybenzaldehyde and 3,3-Dimethylallyl bromide . The reaction typically involves the use of a base such as potassium carbonate in a solvent like acetone, under reflux conditions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows similar principles as laboratory synthesis, with adjustments for scale and efficiency. This may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diprenyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products:

    Oxidation: 3,5-Diprenyl-4-hydroxybenzoic acid.

    Reduction: 3,5-Diprenyl-4-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,5-Diprenyl-4-hydroxybenzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Nervogenic acid (CAS#17622-86-5)
  • 4-Hydroxy-3-(3-methyl-2-butenoyl)-5-(3-methyl-2-butenyl)benzoic acid (CAS#155051-85-7)
  • 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid (CAS#151731-50-9)
  • Cannabigerovarinic acid (CAS#64924-07-8)
  • Cannabigerol (CAS#25654-31-3)
  • Cannabichromene (CAS#20675-51-8)
  • Cannabichromevarinic acid (CAS#64898-02-8)
  • Cannabichromenic acid (CAS#185505-15-1)
  • Atractylochromene (CAS#203443-33-8)
  • Denudaquinol (CAS#1189105-40-5)

Uniqueness: 3,5-Diprenyl-4-hydroxybenzaldehyde is unique due to its dual prenyl groups and hydroxyl functionality, which contribute to its biofilm inhibitory properties. This makes it particularly valuable in research focused on antimicrobial resistance and biofilm-related infections.

Properties

IUPAC Name

4-hydroxy-3,5-bis(3-methylbut-2-enyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2/c1-12(2)5-7-15-9-14(11-18)10-16(17(15)19)8-6-13(3)4/h5-6,9-11,19H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVUELCNFASQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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